molecular formula C22H22F3N3O6S B2687546 1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351648-12-8

1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2687546
CAS No.: 1351648-12-8
M. Wt: 513.49
InChI Key: PRYXUUJYVOYEJJ-UHFFFAOYSA-N
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Description

1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C22H22F3N3O6S and its molecular weight is 513.49. The purity is usually 95%.
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Biological Activity

The compound 1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, discussing its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

The structure of the compound features a benzimidazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. Additionally, the sulfonyl and piperidine moieties may contribute to its interaction with various biological targets.

Antitumor Activity

Research indicates that compounds containing a benzimidazole framework exhibit significant antitumor activity. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A study evaluated a series of vinylsulfone derivatives, revealing that those with a trifluoromethyl group displayed potent inhibitory activity against tumor cell proliferation, with IC50 values often below 10 μM in assays against ES-2 and K562 cell lines .

Compound Cell Line IC50 (μM)
3-16K5627.9
3-17A5496.8
3-20HO-891014.5
DoxorubicinMCF-70.004

This table summarizes some key findings regarding the antitumor efficacy of related compounds.

Enzyme Inhibition

The compound also shows potential as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. A study on benzimidazole derivatives reported that certain analogs exhibited non-competitive inhibition with IC50 values as low as 0.71 µM, indicating strong binding affinity to the enzyme . This suggests that modifications to the benzimidazole structure can enhance its inhibitory potency.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Antitumor Efficacy : In vitro studies demonstrated that compounds with structural similarities to the target compound significantly inhibited cell proliferation in breast cancer models (MCF-7), showcasing their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
  • Diabetes Management : Another study explored the hypoglycemic effects of benzimidazole derivatives in vivo, revealing that certain compounds improved oral sucrose tolerance and exhibited significant blood glucose-lowering effects comparable to established medications like acarbose .

Properties

IUPAC Name

oxalic acid;1-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S.C2H2O4/c21-20(22,23)16-4-3-5-17(12-16)29(27,28)26-10-8-15(9-11-26)13-25-14-24-18-6-1-2-7-19(18)25;3-1(4)2(5)6/h1-7,12,14-15H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYXUUJYVOYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.